molecular formula C8H14N2 B10909387 1-tert-butyl-4-methyl-1H-pyrazole

1-tert-butyl-4-methyl-1H-pyrazole

Cat. No.: B10909387
M. Wt: 138.21 g/mol
InChI Key: OWVRXDVWWRDOEN-UHFFFAOYSA-N
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Description

1-tert-butyl-4-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the tert-butyl and methyl groups on the pyrazole ring enhances its chemical stability and modifies its reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-tert-butyl-4-methyl-1H-pyrazole can be achieved through several methods:

Scientific Research Applications

1-tert-butyl-4-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, pyrazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

1-tert-butyl-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-tert-butyl-4-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7-5-9-10(6-7)8(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVRXDVWWRDOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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